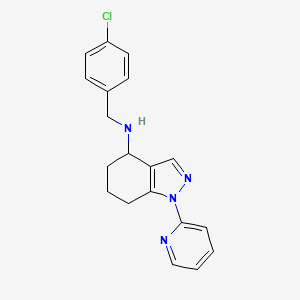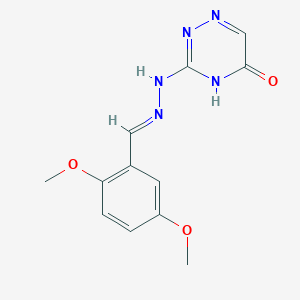![molecular formula C15H24N2O3 B6057400 5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEQ-Tic and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of DMEQ-Tic involves its interaction with the delta-opioid receptor, which is a G protein-coupled receptor that is involved in pain perception and modulation. DMEQ-Tic binds to the receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that result in analgesia. DMEQ-Tic has also been shown to modulate the activity of the dopamine transporter, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
DMEQ-Tic has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. However, unlike morphine, DMEQ-Tic does not produce tolerance or dependence. DMEQ-Tic has also been shown to reduce the rewarding effects of cocaine and amphetamine in animal models of drug addiction, suggesting that it may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMEQ-Tic for lab experiments is its high affinity and selectivity for the delta-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and modulation. However, one limitation of DMEQ-Tic is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMEQ-Tic. One area of focus is the development of novel compounds based on DMEQ-Tic that have improved pharmacological properties, such as increased solubility and longer duration of action. Another area of focus is the investigation of the potential use of DMEQ-Tic in the treatment of drug addiction, particularly in combination with other pharmacological agents. Additionally, further studies are needed to fully elucidate the mechanism of action of DMEQ-Tic and its effects on pain perception and modulation.
Métodos De Síntesis
The synthesis of DMEQ-Tic involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-(4-morpholinyl)ethylamine and formaldehyde. The reaction takes place in the presence of a catalyst, typically p-toluenesulfonic acid. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
DMEQ-Tic has been studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug design. In medicinal chemistry, DMEQ-Tic has been investigated as a potential analgesic agent due to its high affinity and selectivity for the delta-opioid receptor. In neuropharmacology, DMEQ-Tic has been studied for its ability to modulate the activity of the dopamine transporter, which may have implications for the treatment of drug addiction. In drug design, DMEQ-Tic has been used as a starting point for the development of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2)9-13(18)12(14(19)10-15)11-16-3-4-17-5-7-20-8-6-17/h11,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDGGRKDVPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)


![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
